molecular formula C19H23N3O3 B044155 tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate CAS No. 209784-85-0

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate

Cat. No.: B044155
CAS No.: 209784-85-0
M. Wt: 341.4 g/mol
InChI Key: KHBAZSBJXFMJSA-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with the molecular formula C19H23N3O3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an aminomethylbenzamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields . The reaction conditions often include the use of solvents like dichloromethane and bases such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high purity and yield, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium and other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is used as an intermediate in the synthesis of various complex molecules

Biology and Medicine

In biological and medicinal research, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation . This makes it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science applications.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate: Similar in structure but with different substituents on the phenyl ring.

    This compound: Another similar compound with variations in the aminomethyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively, without affecting COX-1, makes it a valuable compound in medicinal chemistry .

Biological Activity

tert-Butyl (2-(4-(aminomethyl)benzamido)phenyl)carbamate is a synthetic organic compound with significant biological activity, particularly as an anti-inflammatory agent. Its structure consists of a tert-butyl carbamate group linked to a phenyl ring that is further substituted with an aminomethylbenzamido group. This compound has garnered attention in medicinal chemistry due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in inflammation and pain signaling.

  • Molecular Formula : C19H23N3O3
  • Molecular Weight : 341.40 g/mol
  • CAS Number : 209784-85-0
  • Density : Not specified
  • Boiling Point : Not specified

The primary biological activity of this compound is attributed to its interaction with the COX-2 enzyme.

Target and Mode of Action

  • Target : Cyclooxygenase-2 (COX-2)
  • Mode of Action : The compound inhibits the COX-2 enzyme, thereby disrupting the synthesis of prostanoids, which are mediators of inflammation. This selective inhibition is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

In Vivo Anti-inflammatory Activity

A study evaluated several derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that compounds exhibited significant anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin. Notably, compounds 4i and 4a demonstrated the highest efficacy within 9 to 12 hours post-administration .

Compound% Inhibition (vs Indomethacin)Time (hours)
4a54.239%9
4i52.021%12
Other39.021%Varies

Molecular Docking Studies

In silico docking studies have been conducted to elucidate the binding modes of these compounds with the COX-2 enzyme, confirming their potential as effective inhibitors. The docking results correlate well with the observed biological activities, suggesting that structural modifications can enhance potency .

Synthesis and Derivative Analysis

The synthesis of this compound involves a condensation reaction between tert-butyl 2-amino phenylcarbamate and various substituted carboxylic acids, facilitated by coupling reagents like EDCI and HOBt. This method yields high-purity products suitable for biological evaluation .

In a comparative study of various derivatives, it was found that modifications in the substituents on the phenyl ring significantly affected both the potency and selectivity towards COX-2 inhibition. The derivatives were systematically evaluated for their anti-inflammatory properties, reinforcing the importance of structural optimization in drug design .

Properties

IUPAC Name

tert-butyl N-[2-[[4-(aminomethyl)benzoyl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-19(2,3)25-18(24)22-16-7-5-4-6-15(16)21-17(23)14-10-8-13(12-20)9-11-14/h4-11H,12,20H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAZSBJXFMJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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